1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is an organic compound that features a naphthalene ring and a thiophene ring connected through a urea linkage
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea typically involves the reaction of naphthalen-1-ylmethylamine with 1-(thiophen-2-yl)propan-2-yl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is often heated to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea stands out due to its unique combination of a naphthalene ring and a thiophene ring. Similar compounds include:
1-(Naphthalen-1-ylmethyl)-3-(phenyl)urea: Lacks the thiophene ring, which may result in different chemical and biological properties.
1-(Thiophen-2-ylmethyl)-3-(1-(naphthalen-1-yl)propan-2-yl)urea: Has a different arrangement of the naphthalene and thiophene rings, potentially leading to variations in reactivity and applications.
This uniqueness makes this compound a valuable compound for further research and development.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14(12-17-9-5-11-23-17)21-19(22)20-13-16-8-4-7-15-6-2-3-10-18(15)16/h2-11,14H,12-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDOVYXHHOSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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